1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C27H22ClNO4 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22ClNO4/c1-16-3-12-22-21(15-16)25(30)23-24(18-6-8-19(28)9-7-18)29(27(31)26(23)33-22)14-13-17-4-10-20(32-2)11-5-17/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
QBNFECAKAJGJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on recent research findings, including case studies and synthesis methods.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Key activities include:
- Antioxidant Activity : The chromeno-pyrrole structure is associated with significant antioxidant properties, which may help in mitigating oxidative stress-related diseases .
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some derivatives of chromeno-pyrroles have shown promising anticancer activity in vitro, targeting various cancer cell lines .
Antioxidant Studies
Research indicates that the compound exhibits strong antioxidant activity. A study demonstrated that derivatives with electron-donating groups enhance the radical scavenging capacity significantly. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them .
Antibacterial Screening
A series of antibacterial tests were conducted against several bacterial strains. The compound showed:
- MIC Values :
- Staphylococcus aureus: 32 μg/mL
- Escherichia coli: 64 μg/mL
These values indicate that the compound is effective against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .
Anticancer Activity
In vitro assays revealed that the compound induces apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators. In particular, studies have shown that it can inhibit tumor growth in xenograft models .
Case Study 1: Synthesis and Evaluation of Chromeno-Pyrrole Derivatives
A study synthesized various derivatives of chromeno-pyrroles and evaluated their biological activity. The results indicated that modifications at the 4-position significantly enhanced both antioxidant and antibacterial activities. The most active derivative exhibited an IC50 value of 15 μM against cancer cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into SAR revealed that halogen substitutions at specific positions (e.g., C4) correlate with increased antibacterial potency. This finding suggests that strategic modifications could optimize biological activity while minimizing toxicity .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with chromeno-pyrrole structures exhibit significant antioxidant properties. For instance, derivatives of this compound have been shown to effectively scavenge free radicals, suggesting a potential role in preventing oxidative stress-related diseases.
Antimicrobial Properties
Compounds similar to 1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess significant antimicrobial properties worth exploring.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 3.12 - 12.5 |
Anticancer Activity Assessment
A cytotoxicity assay on human cancer cell lines revealed that the compound significantly inhibits cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 5.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that derivatives of this compound could effectively reduce oxidative stress markers in vitro, suggesting therapeutic potential in conditions associated with oxidative damage.
- Antimicrobial Activity : In a comparative study of various derivatives of chromeno-pyrrole compounds, the tested compound exhibited comparable efficacy to standard antibiotics against multiple pathogenic bacteria.
- Cytotoxicity Studies : Research involving different cancer cell lines showed promising results where the compound induced apoptosis in cancer cells at varying concentrations, highlighting its potential as an anticancer agent.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at electron-rich positions. Chromium-based oxidants preferentially target the pyrrole nitrogen-adjacent positions, while ketone groups remain stable under mild conditions.
Key oxidative pathways:
-
Side-chain oxidation: Methoxybenzyl groups convert to carboxylic acids using KMnO₄/H₂SO₄
-
Aromatic ring hydroxylation: mCPBA induces epoxidation at conjugated double bonds
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces:
-
Ketone groups → secondary alcohols (C3 position)
-
Chlorophenyl rings → cyclohexane derivatives (under high pressure)
NaBH₄ selectively reduces α,β-unsaturated ketones without affecting aromatic chlorides.
Nucleophilic Aromatic Substitution
The 7-methyl group facilitates electrophilic substitution:
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| C4 | HNO₃/H₂SO₄ | Nitro derivative | 68-72 |
| C8 | Cl₂/FeCl₃ | Dichloro adduct | 55 |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl formation at C1 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-alkylation |
Acid-Catalyzed Rearrangements
Under HCl/EtOH reflux:
textChromeno-pyrrole core → Isoindole derivatives Mechanism: Protonation at O9 initiates ring contraction[5]
Base-Mediated Ring Expansion
KOH/MeOH at 60°C induces:
Transformation: 1,2-Dihydro → Fully aromatic chromeno-pyrrole
Key intermediate: Enolate formation at C3
Solvent and Temperature Effects
| Reaction | Optimal Solvent | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Oxidation (KMnO₄) | Acetone/H₂O | 0-5°C | 2 | 92 |
| Reduction (NaBH₄) | THF | RT | 0.5 | 88 |
| Suzuki Coupling | DME | 80°C | 12 | 78 |
Stability and Degradation
Thermal decomposition:
-
Onset at 215°C (TGA data)
-
Primary degradation pathway: Cleavage of methoxybenzyl group
Photolytic sensitivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, highlighting structural variations, synthetic routes, and functional implications.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent Effects: The 4-chlorophenyl group in the target compound enhances steric bulk and electron-withdrawing properties compared to 4-hydroxyphenyl (Analog 1) or 4-fluorophenyl (Analog 2). This may influence receptor binding in biological systems . The 2-(4-methoxyphenyl)ethyl chain in the target compound confers moderate lipophilicity, whereas the morpholinoethyl group in Analog 2 improves aqueous solubility, critical for pharmacokinetics .
Synthetic Flexibility: The target compound’s synthesis via MCRs allows for scalable production, similar to other 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . In contrast, pyrano[2,3-c]pyrrole-diones (Analog 3) require fewer steps but lack the chromene ring’s rigidity .
Analog 2’s morpholino substituent is associated with improved blood-brain barrier penetration in related compounds, suggesting a possible advantage in CNS-targeted applications .
Preparation Methods
Base Methodology for Chromeno-Pyrrole Scaffold Formation
The core chromeno[2,3-c]pyrrole skeleton is typically constructed via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. For the target compound, the reaction proceeds as follows:
-
Starting Materials :
-
Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (to introduce the 7-methyl group)
-
4-Chlorobenzaldehyde (for the 1-(4-chlorophenyl) substituent)
-
2-(4-Methoxyphenyl)ethylamine (to incorporate the 2-[2-(4-methoxyphenyl)ethyl] side chain)
-
-
Reaction Conditions :
-
Mechanistic Pathway :
Yield Optimization :
Substituent-Specific Modifications
The 4-chlorophenyl and 4-methoxyphenethyl groups require precise regioselective incorporation:
-
4-Chlorophenyl Introduction : 4-Chlorobenzaldehyde reacts preferentially due to its electron-withdrawing group, accelerating Schiff base formation.
-
4-Methoxyphenethyl Positioning : The primary amine (2-(4-methoxyphenyl)ethylamine) undergoes condensation without competing side reactions, as confirmed by HPLC monitoring.
Challenges :
-
Steric hindrance from the 7-methyl group necessitates longer reaction times (24–48 hours) for complete cyclization.
-
Electron-donating methoxy groups reduce electrophilicity, requiring acid catalysis for efficient dehydration.
Copper-Catalyzed Cycloaddition Approaches
(3+2) Cycloaddition with Azirines
An alternative method employs Cu(OAc)₂-catalyzed cycloaddition between chromenones and azirines:
-
Chromenone Precursor : 7-Methylchromen-4-one (synthesized via Claisen-Schmidt condensation).
-
Azirine Partner : 2H-Azirine derivatives bearing 4-methoxyphenyl groups.
Reaction Setup :
-
Catalyst: 5 mol% Cu(OAc)₂·H₂O
-
Solvent: Dichloroethane (DCE) at 100°C
-
Duration: 12–24 hours
Outcomes :
Advantages :
-
Avoids acidic conditions, preserving acid-sensitive functional groups.
-
Enables modular introduction of substituents via azirine selection.
Post-Synthetic Modifications
Functional Group Interconversion
The 3,9-dione moiety can be further functionalized:
-
Hydrazone Formation : Treatment with hydrazine hydrate yields pyrazolone derivatives, though yields are moderate (18–30%).
-
N-Alkylation : Quaternary ammonium salts improve solubility for biological testing.
Optimized Conditions for Hydrazone Synthesis :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Dioxane | 56% |
| Temperature | 40°C | 56% |
| Molar Ratio (1:5) | 1:5 | 56% |
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : >95% purity using a C18 column (acetonitrile/water gradient).
-
Melting Point : 218–220°C (decomposition observed above 220°C).
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
Pilot-scale studies demonstrate:
Q & A
Q. What are the optimal synthetic pathways for producing 1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can experimental design improve yield?
Methodological Answer: The compound’s synthesis involves multi-step cyclization and functionalization. Key steps include:
- Ring formation : Chromenopyrrole core assembly via acid-catalyzed cyclization of substituted coumarin derivatives.
- Substituent introduction : Alkylation at position 2 using 2-(4-methoxyphenyl)ethyl groups under basic conditions (e.g., NaOH in dichloromethane) .
To optimize yield, employ Design of Experiments (DoE) principles:- Use factorial designs to test variables (temperature, solvent ratios, catalyst loading).
- Prioritize orthogonal arrays to minimize experiments while capturing interactions (e.g., Taguchi methods) .
Table 1 : Example DoE Parameters for Alkylation Step
| Variable | Low Level | High Level | Optimal Range |
|---|---|---|---|
| Temperature | 25°C | 50°C | 35–40°C |
| Reaction Time | 6 h | 24 h | 12–18 h |
| Catalyst Load | 0.5 eq | 1.5 eq | 1.0–1.2 eq |
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer: Standard characterization includes:
- NMR : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition protocols) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500–550).
Note : Cross-validate with computational DFT studies to assign ambiguous signals .
Q. How can stability and storage conditions be determined for this compound?
Methodological Answer:
- Accelerated Degradation Studies : Expose samples to stress conditions (heat, light, humidity) and monitor via HPLC.
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., stability up to 150°C).
- Storage Recommendations : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation of the dihydrochromeno moiety .
Advanced Research Questions
Q. How can computational modeling predict reactivity or pharmacological activity of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., ring-opening or electrophilic substitution sites) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., TRIF pathway proteins, as seen in structurally related chromenopyrroles) .
- Pharmacophore Mapping : Overlap with known antiviral scaffolds to prioritize in vitro testing .
Q. What strategies address low solubility in aqueous media for pharmacological studies?
Methodological Answer:
- Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility.
- Micronization : Reduce particle size to <10 µm via jet milling (improves dissolution kinetics) .
- Lipid-Based Formulations : Encapsulate in liposomes (e.g., phosphatidylcholine carriers) for enhanced bioavailability.
Q. How can reaction intermediates be isolated and characterized to resolve mechanistic ambiguities?
Methodological Answer:
- Quench-and-Trap Methods : Halt reactions at timed intervals (e.g., using liquid N₂) and isolate intermediates via flash chromatography .
- In Situ Spectroscopy : Monitor real-time changes via FTIR or Raman (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹ for dione groups) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps .
Q. How should contradictory data from biological assays (e.g., varying IC₅₀ values) be reconciled?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies and apply statistical weighting (e.g., random-effects models) .
- Assay Standardization : Control variables (cell line passage number, serum concentration) to reduce inter-lab variability.
- Dose-Response Refinement : Use Hill slope analysis to distinguish partial agonists from non-specific effects .
Q. What advanced separation techniques improve purification of structurally similar byproducts?
Methodological Answer:
- HPLC with Chiral Columns : Resolve enantiomers using amylose-based stationary phases.
- Countercurrent Chromatography (CCC) : Separate polar byproducts via liquid-liquid partitioning .
- Membrane Filtration : Employ nanofiltration (3–5 kDa cutoff) to remove low-MW impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
